3,4-diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
3,4-Diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound with a complex structure, featuring both benzamide and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 5-methyl-1,2-oxazole-3-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-Diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its amide and oxazole functionalities.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and oxazole groups. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Similar structure but with ethoxy groups at different positions on the benzene ring.
Uniqueness
3,4-Diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the specific positioning of its ethoxy groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, potentially leading to unique pharmacological properties .
Properties
IUPAC Name |
3,4-diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-19-12-7-6-11(9-13(12)20-5-2)15(18)16-14-8-10(3)21-17-14/h6-9H,4-5H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEHIJYMMZCQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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